N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473166
InChI: InChI=1S/C10H17ClN2O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1
SMILES: CC(=O)N(C)CC1CCCN1C(=O)CCl
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13473166

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
IUPAC Name N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C10H17ClN2O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Standard InChI Key BUAXHMXGNMJXQC-VIFPVBQESA-N
Isomeric SMILES CC(=O)N(C)C[C@@H]1CCCN1C(=O)CCl
SMILES CC(=O)N(C)CC1CCCN1C(=O)CCl
Canonical SMILES CC(=O)N(C)CC1CCCN1C(=O)CCl

Introduction

Chemical Structure and Stereochemistry

The compound features an (S)-configured pyrrolidine ring, a five-membered secondary amine, substituted at the 1-position with a 2-chloroacetyl group (COCH2Cl-\text{CO}-\text{CH}_2\text{Cl}) and at the 2-position with an N-methyl acetamide moiety (N(CH3)COCH3-\text{N}(\text{CH}_3)-\text{CO}-\text{CH}_3) . The stereochemistry at the pyrrolidine’s chiral center is critical for its biological activity, as enantiomeric purity often dictates binding affinity to enzymatic targets like DPP-IV . The chloroacetyl group introduces electrophilicity, enabling covalent interactions with nucleophilic residues in proteins, a mechanism exploited in inhibitor design.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically begins with L-prolinamide, which undergoes sequential functionalization. A patented method (CN107501154B) involves:

  • Acylation: Reacting L-prolinamide with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide .

  • Dehydration: Treating the intermediate with thionyl chloride (SOCl2\text{SOCl}_2) under reflux to yield the corresponding nitrile .

  • Methylation: Introducing the N-methyl acetamide group via nucleophilic substitution or reductive amination .

Alternative routes utilize pyrrolidine derivatives condensed with chloroacetyl chloride under basic conditions (e.g., triethylamine), achieving yields up to 85%. Microwave-assisted synthesis and flow chemistry have been explored to enhance efficiency, though scalability remains a challenge .

Physicochemical Properties

Predicted and experimental data highlight the compound’s stability and solubility profile:

  • Boiling Point: 389.2±17.0C389.2 \pm 17.0^\circ \text{C} (predicted) .

  • Density: 1.179±0.06g/cm31.179 \pm 0.06 \, \text{g/cm}^3 (predicted) .

  • pKa: 0.50±0.70-0.50 \pm 0.70, indicating weak acidity .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<1mg/mL<1 \, \text{mg/mL}) .

The chloroacetyl group’s electron-withdrawing nature lowers the pKa, enhancing reactivity toward nucleophiles, while the acetamide moiety contributes to hydrogen bonding potential.

Biological Activity and Mechanism

DPP-IV Inhibition

As a DPP-IV inhibitor, the compound prolongs the activity of incretin hormones (e.g., GLP-1), enhancing insulin secretion and suppressing glucagon in diabetic models . Kinetic studies reveal competitive inhibition with KiK_i values in the nanomolar range, attributed to its covalent binding to the enzyme’s catalytic serine residue.

Applications in Pharmaceutical Chemistry

Intermediate for Vildagliptin

The compound is a key precursor in synthesizing Vildagliptin (Galvus®), a clinically approved DPP-IV inhibitor. Its chiral pyrrolidine core is retained in the final drug, underscoring the importance of stereochemical control during synthesis .

Probe for Enzyme Studies

Its reactivity has been exploited in activity-based protein profiling (ABPP) to identify novel enzymatic targets in proteomic studies .

Comparison with Structural Analogs

FeatureN-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamideVildagliptinSitagliptin
Core StructurePyrrolidine with chloroacetyl and N-methyl acetamideCyanopyrrolidineβ-Amino acid derivative
TargetDPP-IVDPP-IVDPP-IV
Clinical StatusPreclinical intermediateMarketed (Type 2 diabetes)Marketed (Type 2 diabetes)
Key AdvantageSynthetic versatilityHigh selectivityOral bioavailability

This compound’s chloroacetyl group offers unique reactivity compared to marketed drugs, enabling modular derivatization .

Recent Research and Future Directions

Recent studies focus on optimizing its pharmacokinetics, particularly bioavailability and metabolic stability. Hybridization with anticancer pharmacophores (e.g., oxadiazoles) is being explored to dual-target DPP-IV and HDACs . Computational modeling predicts favorable binding to alternative targets like telomerase, suggesting expanded therapeutic applications .

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